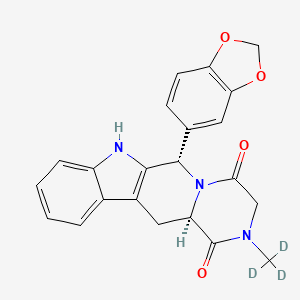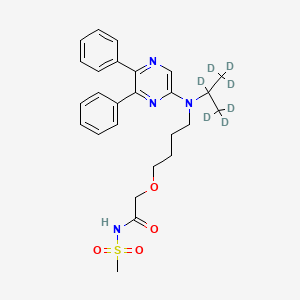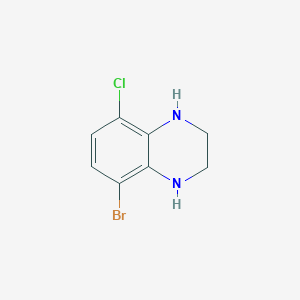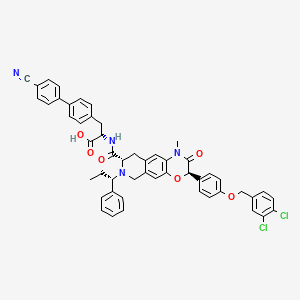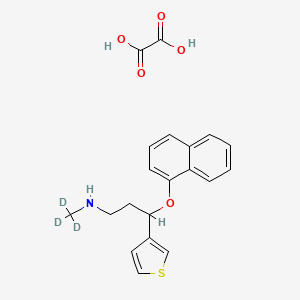
rac-Duloxetine-d3 (oxalate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Duloxetine-d3 (oxalate): is a stable isotope-labeled compound of Duloxetine. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Duloxetine. The compound is labeled with deuterium, which allows for precise tracking in various biological systems without altering the chemical properties of the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Duloxetine-d3 (oxalate) involves the incorporation of deuterium into the Duloxetine moleculeThe final step involves the formation of the oxalate salt .
Industrial Production Methods: Industrial production of rac-Duloxetine-d3 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds .
化学反应分析
Types of Reactions: rac-Duloxetine-d3 (oxalate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
rac-Duloxetine-d3 (oxalate) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Duloxetine under various conditions.
Biology: Employed in metabolic studies to track the distribution and breakdown of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
作用机制
rac-Duloxetine-d3 (oxalate) functions similarly to Duloxetine. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with a weaker effect on dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound does not significantly interact with other neurotransmitter receptors .
相似化合物的比较
Duloxetine: The parent compound, used primarily as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar applications.
Escitalopram: A selective serotonin reuptake inhibitor used for similar therapeutic purposes
Uniqueness: rac-Duloxetine-d3 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies without altering the pharmacological properties of Duloxetine. This makes it an invaluable tool in both research and industrial applications .
属性
分子式 |
C20H21NO5S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI 键 |
LDKLJPXLAAGCEL-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
规范 SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
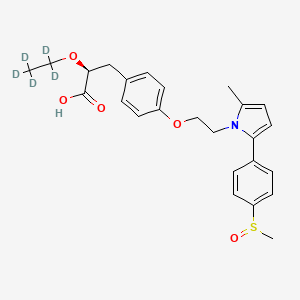

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
